molecular formula C9H10ClN3O3 B12310993 2-chloro-N'-(2-nitrobenzyl)acetohydrazide

2-chloro-N'-(2-nitrobenzyl)acetohydrazide

Katalognummer: B12310993
Molekulargewicht: 243.65 g/mol
InChI-Schlüssel: ZPACFOWSZXYYKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N’-(2-nitrobenzyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a nitrobenzyl group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide typically involves the reaction of 2-nitrobenzyl chloride with acetohydrazide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-nitrobenzyl chloride and acetohydrazide.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., sodium hydroxide).

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N’-(2-nitrobenzyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-N’-(2-nitrobenzyl)acetohydrazide.

    Reduction: Formation of 2-amino-N’-(2-nitrobenzyl)acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N’-(2-nitrobenzyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-nitrobenzyl chloride: A precursor in the synthesis of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide.

    2-nitrobenzyl bromide: Similar in structure but with a bromine atom instead of chlorine.

    2-nitrobenzyl alcohol: Contains a hydroxyl group instead of a chloro group.

Uniqueness

2-chloro-N’-(2-nitrobenzyl)acetohydrazide is unique due to the presence of both a chloro and a nitrobenzyl group, which confer specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H10ClN3O3

Molekulargewicht

243.65 g/mol

IUPAC-Name

2-chloro-N'-[(2-nitrophenyl)methyl]acetohydrazide

InChI

InChI=1S/C9H10ClN3O3/c10-5-9(14)12-11-6-7-3-1-2-4-8(7)13(15)16/h1-4,11H,5-6H2,(H,12,14)

InChI-Schlüssel

ZPACFOWSZXYYKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNNC(=O)CCl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.